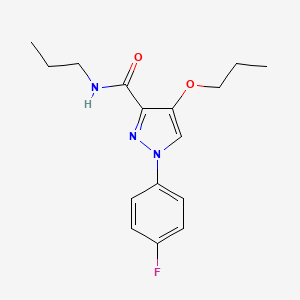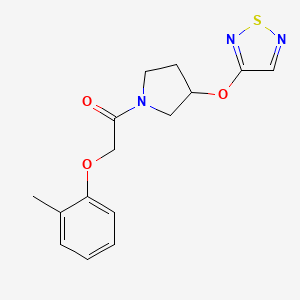![molecular formula C25H29N3O2 B2435571 4-[1-[3-(2,4-Dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one CAS No. 878692-57-0](/img/structure/B2435571.png)
4-[1-[3-(2,4-Dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[1-[3-(2,4-Dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H29N3O2 and its molecular weight is 403.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry : This compound has been utilized in the synthesis of novel heterocyclic compounds with potential medicinal applications. For instance, Darweesh et al. (2016) reported its use in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, which are versatile building blocks for novel compounds with potential pharmacological activities (Darweesh et al., 2016).
Role in Cancer Research : The compound has been implicated in the discovery and development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as ABT-888, for the treatment of cancer. Penning et al. (2009) describe the development of this class of compounds, noting their efficacy in cellular models of cancer (Penning et al., 2009).
Antimicrobial and Antifungal Properties : Mistry and Desai (2006) explored compounds structurally similar to the one for their antimicrobial and antifungal activities. They synthesized nitrogen and sulfur-containing heterocyclic compounds and evaluated their effectiveness against various bacterial and fungal species (Mistry & Desai, 2006).
Synthesis of New Chemical Entities : Research by Rajanarendar et al. (2020) included the synthesis of novel thiazolidin-4-ones incorporating the benzimidazole unit. These compounds were evaluated for their anti-inflammatory and analgesic activities, demonstrating the diverse potential of benzimidazole derivatives in drug discovery (Rajanarendar et al., 2020).
Corrosion Inhibition Potential : Rouifi et al. (2020) studied benzimidazole derivatives for their role as corrosion inhibitors. These compounds showed significant inhibition properties for carbon steel in acidic environments, demonstrating the versatility of benzimidazole compounds beyond pharmaceutical applications (Rouifi et al., 2020).
Photophysical Properties in Chromophores : Jȩdrzejewska et al. (2014) synthesized benzimidazole-based chromophores and studied their photophysical properties. These findings are important in the context of developing new materials for optical applications (Jȩdrzejewska et al., 2014).
DNA Binding and Anticancer Studies : Paul et al. (2015) synthesized benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding and anticancer activities. These studies highlight the potential of benzimidazole derivatives in the development of new anticancer agents (Paul et al., 2015).
Synthesis of Benzimidazole Derivatives for Biological Activity : Maheswaran et al. (2012) focused on the synthesis of benzimidazole derivatives and their evaluation for antibacterial and antioxidant activities. This study contributes to understanding the biological applications of benzimidazole compounds (Maheswaran et al., 2012).
Properties
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-4-12-27-17-20(16-24(27)29)25-26-21-8-5-6-9-22(21)28(25)13-7-14-30-23-11-10-18(2)15-19(23)3/h4-6,8-11,15,20H,1,7,12-14,16-17H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNGCGXFIYXRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2435490.png)



![10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2435498.png)

![Ethyl 4-[[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2435501.png)


![N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2435506.png)
![3-amino-6-(4-pyridinyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2435509.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435511.png)
